Berkeleylactone E

Description

Properties

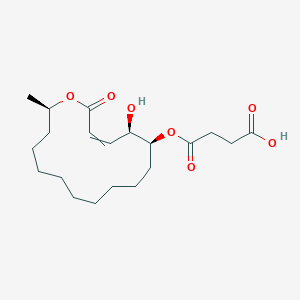

Molecular Formula |

C20H32O7 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

4-[[(5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C20H32O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15-17,21H,2-10,12,14H2,1H3,(H,22,23)/t15-,16-,17+/m1/s1 |

InChI Key |

FHTCEVVYDAAWIA-ZACQAIPSSA-N |

Isomeric SMILES |

C[C@@H]1CCCCCCCCC[C@@H]([C@@H](C=CC(=O)O1)O)OC(=O)CCC(=O)O |

Canonical SMILES |

CC1CCCCCCCCCC(C(C=CC(=O)O1)O)OC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking Novel Antibiotics: A Technical Guide to Berkeleylactone E Production via Fungal Coculture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the production of Berkeleylactone E, a promising macrolide antibiotic, through the innovative approach of fungal cocultivation. This compound is a secondary metabolite that has demonstrated significant biological activity, and its unique production dynamics offer a compelling case study in the activation of silent biosynthetic gene clusters. This document details the fungal species involved, provides comprehensive experimental protocols derived from published research, and presents quantitative data to inform laboratory-scale production efforts. Furthermore, it delves into the hypothetical signaling pathways that may govern the induction of this compound biosynthesis, offering a foundation for future research and process optimization.

Introduction: The Promise of Fungal Coculture

The majority of microbial biosynthetic gene clusters remain silent under standard laboratory conditions, representing a vast, untapped reservoir of novel natural products. Fungal coculture, the simultaneous cultivation of two or more distinct fungal species, has emerged as a powerful strategy to awaken these cryptic pathways. The competitive and communicative interactions between colocated fungi can trigger the production of secondary metabolites that are not observed in axenic cultures of the individual strains.

The discovery of the berkeleylactones, a family of 16-membered macrolide antibiotics, exemplifies the success of this approach. Specifically, this compound is not produced when Penicillium fuscum or Penicillium camembertii/clavigerum are grown alone.[1][2] However, when these two fungi are grown in a carefully timed coculture, the biosynthesis of this compound is induced.[1][2] Interestingly, subsequent research has also identified that Penicillium turbatum can produce this compound in a pure, or axenic, culture.[3] This guide will focus on the coculture method, as it provides a fascinating model for induced secondary metabolite production.

Fungal Strains and Culture Conditions

The production of this compound via coculture relies on the interaction between two specific fungal isolates:

-

Penicillium fuscum (Sopp) Raper & Thom

-

Penicillium camembertii/clavigerum Thom

Both of these extremophilic fungi were originally isolated from a single surface water sample from Berkeley Pit Lake. For experimental purposes, pure cultures of each strain are required.

Axenic Culture Maintenance

Axenic cultures of both P. fuscum and P. camembertii/clavigerum should be maintained on a standard mycological medium such as Potato Dextrose Agar (PDA). Cultures should be incubated at room temperature until sufficient growth and sporulation are observed.

Liquid Culture for Cocultivation

The production of this compound is carried out in a liquid fermentation medium. Potato Dextrose Broth (PDB) has been successfully used for this purpose.

Experimental Protocols

The following sections provide detailed methodologies for the coculture, extraction, and purification of this compound, based on the work of Stierle et al. (2017).

Fungal Coculture Protocol

A "carefully timed coculture fermentation" is crucial for the successful production of this compound. This implies a sequential inoculation strategy. While the precise timing is not explicitly detailed in the primary literature, a general protocol can be inferred.

Materials:

-

Potato Dextrose Broth (PDB)

-

Sterile fermentation flasks (e.g., 2.8 L Fernbach flasks)

-

Pure cultures of P. fuscum and P. camembertii/clavigerum on PDA

-

Sterile water

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Prepare a spore suspension of each fungus by adding sterile water to mature PDA plates and gently scraping the surface to release the spores. Adjust the spore concentration of each suspension to a standardized value using a hemocytometer.

-

Primary Inoculation: Inoculate sterile PDB with the spore suspension of one of the fungal strains (the primary colonizer). The primary literature does not specify which fungus was inoculated first.

-

Incubation: Incubate the primary culture for a period to allow for initial growth. Incubation parameters such as temperature and agitation speed should be optimized for the specific laboratory conditions.

-

Secondary Inoculation: After the initial incubation period, inoculate the culture with the spore suspension of the second fungal strain.

-

Cocultivation: Continue the incubation of the mixed culture for an extended period to allow for inter-species interaction and the production of this compound. The total fermentation time will need to be determined empirically.

-

Harvesting: At the end of the fermentation period, the culture is harvested for extraction.

Extraction and Initial Fractionation

Materials:

-

Methanol (B129727) (MeOH)

-

Chloroform (B151607) (CHCl₃)

-

Rotary evaporator

-

Silica (B1680970) gel for flash chromatography

-

Solvents for chromatography (e.g., isopropyl alcohol (IPA), hexanes)

Procedure:

-

Mycelial Separation: Add methanol to the culture flasks and separate the mycelia from the broth by gravity filtration.

-

Liquid-Liquid Extraction: Extract the filtrate with chloroform three times.

-

Concentration: Combine the chloroform extracts and remove the solvent in vacuo to yield the crude extract.

-

Flash Chromatography: Fractionate the crude extract using a flash silica gel column with a stepwise gradient of an isopropyl alcohol-hexanes solvent system.

Purification of this compound

Materials:

-

High-Performance Liquid Chromatography (HPLC) system

-

Semi-preparative silica gel HPLC column

-

Solvents for HPLC (e.g., isopropyl alcohol, hexanes)

Procedure:

-

HPLC Fractionation: Subject the fractions containing this compound from the flash chromatography to further purification using a semi-preparative silica gel HPLC column.

-

Gradient Elution: Employ a gradient elution method with an isopropyl alcohol-hexanes mobile phase to isolate pure this compound. The specific gradient will depend on the column and system used and should be optimized accordingly.

-

Compound Identification: Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The following table summarizes the quantitative data reported for the production of this compound from the coculture of P. fuscum and P. camembertii/clavigerum.

| Parameter | Value | Reference |

| Starting Culture Volume | Not explicitly stated | |

| Crude Extract Yield | 663 mg | |

| Purified this compound Yield | 10.4 mg | |

| Molecular Formula | C₂₀H₃₂O₇ |

Putative Signaling Pathways

The precise molecular mechanisms that trigger the production of this compound in the coculture of P. fuscum and P. camembertii/clavigerum have not yet been elucidated. However, based on the broader understanding of fungal-fungal interactions, several hypothetical signaling pathways can be proposed. The induction of secondary metabolism in cocultures is often a result of chemical "crosstalk" between the interacting species.

Quorum Sensing

Fungi are known to employ quorum sensing (QS) systems, where the production and detection of small signaling molecules regulate gene expression in a population density-dependent manner. It is plausible that one or both of the Penicillium species in the coculture secrete QS molecules that, upon reaching a certain concentration, are perceived by the other species, leading to the activation of the this compound biosynthetic gene cluster.

Oxylipin Signaling

Oxylipins are a diverse family of oxygenated fatty acids that act as signaling molecules in both fungi and their hosts. These molecules are involved in regulating various processes, including secondary metabolism. The physical interaction and competition between P. fuscum and P. camembertii/clavigerum could lead to the production of specific oxylipins that act as inter-species signals, triggering the expression of the genes responsible for this compound synthesis.

The following diagram illustrates a hypothetical signaling pathway for the induction of this compound production.

References

- 1. Role of oxylipins and other lipid mediators in fungal pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Co-opting oxylipin signals in microbial disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease [frontiersin.org]

Unraveling Berkeleylactone E: An In-depth Spectroscopic Analysis

A Technical Guide for Researchers and Drug Development Professionals

Berkeleylactone E, a member of the 16-membered macrolide family of natural products, has garnered interest within the scientific community for its unique structural features. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a foundational resource for researchers engaged in natural product synthesis, characterization, and drug development. The following sections detail the methodologies employed in its structural elucidation and present the corresponding spectroscopic data in a clear, comparative format.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of this compound. The data revealed a molecular formula of C₂₀H₃₂O₇, indicating five degrees of unsaturation.[1][2] This information is crucial for deducing the presence of rings, double bonds, and carbonyl groups within the molecule.

| Ion | Calculated Mass | Observed Mass | Molecular Formula |

| [M+H]⁺ | - | - | C₂₀H₃₃O₇ |

| [M+Na]⁺ | - | - | C₂₀H₃₂O₇Na |

Note: Specific calculated and observed mass values were not detailed in the provided search results, but the molecular formula was consistently reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D correlation experiments (COSY, HSQC, HMBC), formed the cornerstone of the structural elucidation of this compound. The spectra were typically recorded in deuterated methanol (B129727) (MeOH-d₄) or chloroform (B151607) (CDCl₃).[1][2]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals key structural motifs. Notably, the presence of a conjugated double bond is indicated by signals at approximately δH 6.93 (dd, J = 15.7, 4.9 Hz) and δH 6.10 (dd, J = 15.7, 1.8 Hz).[1] The large coupling constant (15.7 Hz) is characteristic of a trans configuration. The spectrum also displays signals corresponding to oxygenated methines and a number of methylene (B1212753) and methyl groups.

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 6.10 | dd | 15.7, 1.8 |

| 3 | 6.93 | dd | 15.7, 4.9 |

| 15 | 4.87 | m | |

| 16 | - | d | |

| Other protons | Various | Various | Various |

Note: A complete, unambiguous assignment of all proton signals for this compound was not available in the search results. The table highlights key reported shifts.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound provides a count of the unique carbon environments and their chemical nature. The presence of a succinate (B1194679) moiety is a characteristic feature of several berkeleylactones. The spectrum also confirms the presence of a conjugated system and several oxygen-bearing carbons.

| Position | δC (ppm) |

| 1 | - |

| 2 | 123.3 |

| 3 | 148.3 |

| 4 | - |

| 5 | - |

| ... | ... |

| 1' (Succinate) | - |

| 2' (Succinate) | - |

| 3' (Succinate) | - |

| 4' (Succinate) | - |

Note: A complete carbon chemical shift list for this compound was not explicitly provided in the search results. The table indicates key reported values.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific IR and UV-Vis absorption data for this compound were not detailed in the primary literature found, the general application of these techniques is standard in the characterization of natural products.

-

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (O-H) groups (broad, ~3400 cm⁻¹), ester carbonyl (C=O) groups (~1735 cm⁻¹), and alkene (C=C) stretches (~1650 cm⁻¹).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated diene system in this compound would give rise to a characteristic UV absorption maximum (λmax), likely in the range of 220-250 nm. This technique is valuable for confirming the presence of chromophores within the molecule.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with fungal fermentation and culminating in detailed spectroscopic analysis.

Isolation of this compound

This compound has been isolated from cocultures of Penicillium fuscum and P. camembertii/clavigerum as well as from axenic cultures of Penicillium turbatum. The general workflow for its isolation is as follows:

-

Fermentation: The producing fungal strain(s) are cultivated in a suitable liquid medium (e.g., potato dextrose broth) for a specified period.

-

Extraction: The culture broth and/or mycelia are extracted with an organic solvent, typically ethyl acetate (B1210297) or chloroform, to partition the secondary metabolites.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations to purify the target compound. This often involves:

-

Flash Silica Gel Chromatography: An initial separation based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification using reversed-phase (e.g., C18) columns to yield the pure compound.

-

Spectroscopic Analysis

The purified this compound is then subjected to a suite of spectroscopic techniques for structural elucidation:

-

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz). Samples are dissolved in an appropriate deuterated solvent. Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent signal.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the accurate mass and molecular formula of the compound.

-

IR and UV-Vis Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer. UV-Vis spectra are obtained using a UV-Vis spectrophotometer with the compound dissolved in a suitable solvent like methanol or ethanol.

Visualizations

The following diagrams illustrate the experimental workflow and the core structure of this compound with key correlations.

Caption: Experimental workflow for the isolation and analysis of this compound.

References

Unveiling Berkeleylactone E: A Technical Guide to its Natural Origin and Biosynthetic Machinery

For Researchers, Scientists, and Drug Development Professionals

Berkeleylactone E, a member of the intriguing class of 16-membered macrolides, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its natural source, detailing the unique microbial interaction required for its production, and explores our current understanding of its biosynthesis. While the precise genetic blueprint for its construction remains to be fully elucidated, this document synthesizes the available experimental evidence to offer a robust framework for future research and development.

Natural Source: A Tale of Two Fungi

This compound is a fungal metabolite not produced by a single organism in isolation but rather through a fascinating symbiotic or competitive interaction between two distinct species of fungi: Penicillium fuscum and Penicillium camembertii/clavigerum.[1][2][3] These two fungi were originally isolated from the acidic, metal-rich waters of the Berkeley Pit Lake in Montana, USA.[1]

Initial studies of these fungi in pure (axenic) cultures revealed no production of berkeleylactones.[1] It is only when these two species are grown together in a co-culture that the production of this compound, along with other related berkeleylactone analogues, is initiated. This phenomenon strongly suggests that the biosynthetic gene cluster responsible for berkeleylactone synthesis is "silent" in each fungus under normal laboratory conditions and is activated through chemical signaling or stress induced by the presence of the other fungus.

Interestingly, subsequent research has also identified Penicillium turbatum as a producer of this compound in axenic culture, suggesting that the genetic potential for its synthesis may be present in other related Penicillium species and that the regulatory mechanisms controlling its expression can vary.

Physicochemical Properties of this compound

This compound has been characterized using a variety of spectroscopic and spectrometric techniques. A summary of its key physicochemical data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂O₇ | |

| Molecular Weight | 384.46 g/mol | |

| ¹H NMR Data (400 MHz, CDCl₃) | δ 6.93 (dd, J=15.7, 4.9 Hz), 6.10 (dd, J=15.7, 1.8 Hz), ... | |

| ¹³C NMR Data (100 MHz, CDCl₃) | δ 205.8, 173.7, 176.1, 148.3, 123.3, ... | |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | [M+Na]⁺ m/z 407.2041 (calcd for C₂₀H₃₂O₇Na, 407.2046) |

Note: The complete NMR data is extensive and can be found in the cited literature.

Biosynthesis: A Glimpse into a Silent World

The biosynthesis of this compound is presumed to follow a polyketide pathway, a common route for the synthesis of macrolides in fungi. Polyketides are assembled by large, multifunctional enzymes called polyketide synthases (PKSs) from simple acyl-CoA precursors.

While the specific biosynthetic gene cluster (BGC) responsible for this compound has not yet been identified, the induction of its production in a co-culture system provides a strong indication that a silent PKS gene cluster is activated. The current hypothesis is that chemical signals exchanged between P. fuscum and P. camembertii/clavigerum trigger a signaling cascade that leads to the transcription of the necessary PKS and tailoring enzymes.

A generalized workflow for the discovery of such induced metabolites is depicted below.

The proposed biosynthetic pathway likely involves a Type I PKS, which iteratively condenses acetate (B1210297) units (or other small carboxylic acids) to build the polyketide backbone. This backbone is then likely modified by a series of tailoring enzymes, such as reductases, dehydratases, and hydroxylases, to introduce the various functional groups and stereocenters found in the final this compound molecule. The final step would be the macrocyclization of the linear polyketide chain to form the characteristic 16-membered lactone ring.

The activation of the silent gene cluster can be visualized as a regulatory event.

Experimental Protocols

Fungal Strains and Co-culture Conditions

-

Fungal Strains: Penicillium fuscum and Penicillium camembertii/clavigerum isolated from Berkeley Pit Lake surface water.

-

Culture Medium: Potato Dextrose Broth (PDB).

-

Axenic Culture: Each fungus is grown separately in PDB in a shaker incubator at 200 rpm at room temperature for 7 days.

-

Co-culture: Both fungal species are inoculated into the same flask of PDB and grown under the same conditions as the axenic cultures for a "carefully timed" period, which appears to be around 7 days.

Extraction and Isolation of this compound

-

Extraction: The fungal cultures (both axenic and co-culture) are harvested and the whole broth is extracted with an organic solvent such as chloroform (B151607) (CHCl₃).

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract from the co-culture is subjected to chromatographic techniques to separate the individual components. This typically involves:

-

Initial Fractionation: Flash column chromatography on silica (B1680970) gel using a gradient of solvents (e.g., a hexane-ethyl acetate or hexane-isopropanol system).

-

Fine Purification: Further purification of the fractions containing berkeleylactones is achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase such as a water-acetonitrile or water-methanol gradient.

-

-

Compound Identification: Fractions are analyzed by Thin Layer Chromatography (TLC) and HPLC to identify those containing this compound. The final identification and structural confirmation are performed using spectroscopic methods, primarily NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (HRESIMS).

Conclusion and Future Directions

This compound stands as a compelling example of the untapped chemical diversity residing within the microbial world, particularly in the context of microbial interactions. Its discovery highlights the power of co-culture techniques to unlock silent biosynthetic pathways. While the natural source and methods for its production and isolation are now established, the complete elucidation of its biosynthetic pathway at the genetic and enzymatic level remains a key area for future research.

Identifying the this compound biosynthetic gene cluster through genomic and transcriptomic analysis of the P. fuscum and P. camembertii/clavigerum co-culture will be a critical next step. This will not only provide fundamental insights into the regulation of silent gene clusters but also open up avenues for the engineered biosynthesis of this compound and novel analogues with potentially improved therapeutic properties. Such endeavors will undoubtedly be of great value to the fields of natural product chemistry, drug discovery, and synthetic biology.

References

Berkeleylactone E: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleylactone E is a 16-membered macrolide antibiotic that has garnered significant interest within the scientific community due to its unique structural features and promising biological activity.[1][2][3] Isolated from a co-culture of the fungi Penicillium fuscum and Penicillium camembertii/clavigerum, this natural product has demonstrated notable efficacy against a range of Gram-positive bacteria and Candida species.[1][4] What sets this compound and its analogues, such as Berkeleylactone A, apart from conventional macrolide antibiotics is their novel mechanism of action. Preliminary studies have revealed that, unlike erythromycin (B1671065) and other macrolides that inhibit protein synthesis by targeting the ribosome, the berkeleylactones appear to operate through a different, yet to be fully elucidated, pathway. This technical guide provides a comprehensive overview of the chemical formula, properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Chemical Properties and Characterization

This compound is characterized by the chemical formula C20H32O7. Its structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C20H32O7 | |

| Molecular Weight | 384.46 g/mol | |

| CAS Number | 122211-62-5 | |

| Appearance | White amorphous powder | |

| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform (B151607) | |

| Origin | Co-culture of Penicillium fuscum and Penicillium camembertii/clavigerum |

Spectroscopic Data

The structural elucidation of this compound was accomplished using a combination of one- and two-dimensional NMR techniques, including 1H and 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The molecular formula was confirmed by HRESIMS.

| Spectroscopic Technique | Key Findings | Reference |

| HRESIMS | Determined the molecular formula to be C20H32O7. | |

| 1H NMR | Revealed the presence of specific proton environments characteristic of the macrolide structure. | |

| 13C NMR | Identified the carbon skeleton and functional groups. | |

| COSY | Established proton-proton correlations, aiding in the assignment of spin systems. | |

| HSQC | Correlated protons to their directly attached carbons. | |

| HMBC | Showed long-range proton-carbon correlations, which was crucial for connecting the different structural fragments. |

Experimental Protocols

Isolation and Purification of this compound

This compound was first isolated from a co-culture of Penicillium fuscum and P. camembertii/clavigerum. The general workflow for its isolation is as follows:

Methodology:

-

Co-culture: Penicillium fuscum and Penicillium camembertii/clavigerum are grown together in a suitable liquid medium.

-

Extraction: The culture broth is extracted with an organic solvent such as chloroform to partition the secondary metabolites.

-

Chromatography: The crude extract is subjected to silica gel flash chromatography followed by purification using High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is determined using spectroscopic methods like NMR and HRESIMS.

Synthesis of this compound

Biological Activity and Mechanism of Action

Antimicrobial Activity

This compound exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and pathogenic yeasts such as Candida albicans and Candida glabrata.

| Organism | Activity | Reference |

| Gram-positive bacteria (e.g., Staphylococcus aureus) | Active | |

| Candida albicans | Active | |

| Candida glabrata | Active |

Mechanism of Action

The mechanism of action of the berkeleylactones is a subject of ongoing research and is believed to be novel. Unlike traditional macrolide antibiotics that target the bacterial ribosome to inhibit protein synthesis, mode-of-action studies on the closely related Berkeleylactone A have shown that it does not inhibit protein synthesis. This suggests that this compound and its analogues interact with a different molecular target, potentially offering a new avenue for combating antibiotic-resistant pathogens. The specific signaling pathway affected by this compound has not yet been identified, and its elucidation remains a key area for future investigation.

Conclusion and Future Directions

This compound represents a promising new class of macrolide antibiotics with a novel mechanism of action. Its chemical properties have been well-characterized, and its synthesis has been achieved. The most critical area for future research is the elucidation of its precise molecular target and the signaling pathway through which it exerts its antimicrobial effects. A deeper understanding of its mechanism will be invaluable for the rational design of more potent and selective analogues and for the development of new therapeutic strategies to combat the growing threat of antimicrobial resistance. The unique biological profile of this compound underscores the importance of exploring natural products from microbial co-cultures as a source of novel drug leads.

References

Unveiling the Biological Potential of Novel Berkeleylactone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel Berkeleylactone compounds has opened new avenues in the quest for potent bioactive molecules. Isolated from fungal sources, these 16-membered macrolides have demonstrated significant antimicrobial and antibiofilm activities, positioning them as promising candidates for further drug development. This technical guide provides an in-depth overview of the biological activities of these compounds, detailing experimental methodologies and presenting a consolidated view of their quantitative data. Furthermore, it delves into their unique mechanism of action, which sets them apart from conventional macrolide antibiotics.

Antimicrobial Activity: A Quantitative Overview

The Berkeleylactone family exhibits a range of antimicrobial activities, particularly against Gram-positive bacteria and some fungi. Berkeleylactone A has emerged as the most potent among the initially discovered series, with low micromolar activity against several clinically relevant pathogens.[1][2][3] The minimum inhibitory concentrations (MICs) of various Berkeleylactone compounds against a panel of microorganisms are summarized in the table below.

| Compound | Staphylococcus aureus (ATCC 13709) | Staphylococcus aureus (MRSA) | Bacillus anthracis | Streptococcus pyogenes | Candida albicans | Candida glabrata |

| Berkeleylactone A | 1-2 µg/mL | 1-2 µg/mL | 1-2 µg/mL | 1-2 µg/mL | 1-2 µg/mL | 1-2 µg/mL |

| A26771B | >128 µM | - | - | 128 µM | >128 µM | 128 µM |

| Berkeleylactone I | 32 µM | - | - | >128 µM | >128 µM | >128 µM |

| Berkeleylactone J | >128 µM | - | - | >128 µM | >128 µM | >128 µM |

| Berkeleylactone K | >128 µM | - | - | >128 µM | >128 µM | >128 µM |

| Berkeleylactone L | >128 µM | - | - | >128 µM | >128 µM | >128 µM |

| Berkeleylactone M | >128 µM | - | - | >128 µM | >128 µM | >128 µM |

| Berkeleylactone N | >128 µM | - | - | 64 µM | >128 µM | >128 µM |

| Berkeleylactone O | >128 µM | - | - | >128 µM | >128 µM | >128 µM |

| Citreohybriddional | >128 µM | - | - | >128 µM | >128 µM | >128 µM |

Inhibition of Biofilm Formation

Beyond their direct antimicrobial effects, Berkeleylactones have shown potential in combating bacterial biofilms, which are notoriously resistant to conventional antibiotics. Synthetic Berkeleylactone A has been demonstrated to inhibit the formation of Staphylococcus aureus biofilms and also exhibits significant dispersive effects on preformed biofilms of Candida albicans at concentrations as low as 1.3 µg/mL.

A Novel Mechanism of Action: The Prodrug Hypothesis

Mode of action studies have revealed that Berkeleylactone A does not inhibit protein synthesis or target the ribosome, which is the primary mechanism of action for traditional macrolide antibiotics.[1][2] This suggests a novel mode of action. A key hypothesis is that Berkeleylactone A functions as a prodrug. It is believed to be activated through a retro-Michael reaction, which results in the formation of a crucial 4-oxo-enoate moiety. This reactive Michael acceptor can then covalently bind to nucleophilic residues, such as cysteine, on target proteins, thereby disrupting their function.

Caption: Proposed activation and mechanism of action of Berkeleylactone A.

Potential Signaling Pathway Interactions

The formation of a Michael acceptor suggests that Berkeleylactones may interact with key cellular signaling pathways that are regulated by proteins susceptible to covalent modification. Two such pathways are the Keap1-Nrf2 and NF-κB pathways, both of which contain critical cysteine residues in their regulatory proteins.

-

The Keap1-Nrf2 Pathway: This pathway is a major regulator of cellular antioxidant and detoxification responses. The Keap1 protein, which is a negative regulator of the transcription factor Nrf2, is rich in reactive cysteine residues. Michael acceptors are known to react with these cysteines, leading to the stabilization and nuclear translocation of Nrf2, and subsequent transcription of antioxidant and cytoprotective genes.

-

The NF-κB Pathway: This pathway is a central mediator of inflammatory responses. Key proteins in this pathway, such as IKKβ and the p50 subunit of NF-κB, contain reactive cysteine residues that are critical for their function. Covalent modification of these residues by Michael acceptors can lead to the inhibition of NF-κB activation and a subsequent reduction in the expression of pro-inflammatory genes.

Caption: Potential interaction of activated Berkeleylactone with the Keap1-Nrf2 and NF-κB signaling pathways.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Berkeleylactone compounds dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the Berkeleylactone compound.

-

Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism in medium without compound) and a negative control (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for the Broth Microdilution MIC Assay.

Biofilm Formation Inhibition Assay using Crystal Violet

This assay quantifies the ability of a compound to inhibit the formation of biofilms.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial or fungal strains

-

Appropriate growth medium

-

Berkeleylactone compounds

-

Crystal Violet solution (0.1%)

-

Ethanol (B145695) (95%) or Acetic Acid (30%)

-

Microplate reader

Procedure:

-

Add different concentrations of the Berkeleylactone compound to the wells of a 96-well plate.

-

Inoculate the wells with a standardized microbial suspension. Include a positive control (biofilm formation without compound) and a negative control (medium only).

-

Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilm by adding 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the stain from the biofilm by adding 95% ethanol or 30% acetic acid to each well.

-

Quantify the biofilm formation by measuring the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Conclusion and Future Directions

The novel Berkeleylactone compounds represent a promising class of antimicrobial agents with a unique mechanism of action. Their ability to act as prodrugs, forming reactive Michael acceptors, suggests a broad potential for therapeutic applications, possibly extending beyond antimicrobial activity to anti-inflammatory and other areas. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways affected by these compounds. Comprehensive structure-activity relationship (SAR) studies will also be crucial for the design and synthesis of even more potent and selective Berkeleylactone derivatives. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the exciting biological activities of this novel class of natural products.

References

Berkeleylactone E: A Technical Whitepaper on its Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleylactone E is a 16-membered macrolide natural product belonging to the broader family of berkeleylactones.[1][2] These compounds have been isolated from cocultures of Penicillium species as well as from axenic cultures of Penicillium turbatum.[1][2][3] While significant biological activity has been reported for some members of this family, particularly Berkeleylactone A, specific details regarding the mechanism of action of this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of the currently available data on this compound, with a focus on its biological activity and the experimental methodologies used for its assessment. Where data for this compound is limited, relevant findings from studies on closely related berkeleylactones are presented to provide a broader context for future research.

Quantitative Biological Activity Data

The primary quantitative data available for this compound pertains to its antibiotic activity against a panel of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined for this compound (referred to as compound 3 in the cited study) and are summarized in the table below.

| Compound | Organism | MIC (µM) | MIC (µg/mL) |

| This compound | Staphylococcus aureus (ATCC 13709) | >128 | >50 |

| Streptococcus pyogenes (ATCC 19615) | >128 | >50 | |

| Candida glabrata (ATCC 90030) | >128 | >50 | |

| Bacillus subtilis (ATCC 6633) | >128 | >50 | |

| Candida albicans (ATCC 90028) | >128 | >50 | |

| Bacillus anthracis (sterne) | >128 | >50 |

Data sourced from Stierle, A. A., et al. (2021).

Note: The high MIC values indicate that this compound did not exhibit significant antibiotic activity against the tested strains under the experimental conditions used. This is in contrast to other members of the berkeleylactone family, such as Berkeleylactone A, which has demonstrated potent activity against several of these organisms.

Experimental Protocols

The following is a detailed methodology for the minimum inhibitory concentration (MIC) assay used to generate the quantitative data presented above.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines, utilizing Alamar Blue as a colorimetric indicator of cell viability.

1. Preparation of Test Compounds: a. Solubilize the test compound (this compound) in an appropriate solvent (e.g., DMSO) to create a stock solution. b. Perform serial dilutions of the stock solution in the appropriate sterile broth medium to achieve the desired final concentrations for the assay.

2. Inoculum Preparation: a. Culture the microbial strains (Staphylococcus aureus, Streptococcus pyogenes, Candida glabrata, Bacillus subtilis, Candida albicans, Bacillus anthracis) on appropriate agar (B569324) plates to obtain fresh colonies. b. Inoculate a single colony into the appropriate sterile broth medium and incubate under optimal conditions to achieve a logarithmic growth phase. c. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to a specific cell density. d. Further dilute the adjusted inoculum to the final required cell concentration for the assay.

3. Assay Procedure: a. Dispense the serially diluted test compounds into the wells of a 96-well microtiter plate. b. Add the prepared microbial inoculum to each well containing the test compound. c. Include positive controls (inoculum without test compound) and negative controls (sterile broth only) on each plate. d. Incubate the microtiter plates under appropriate conditions (temperature, time) for the specific microorganism being tested. e. Following incubation, add the Alamar Blue reagent to each well. f. Continue incubation for a specified period to allow for color development. A color change from blue (resazurin) to pink (resorufin) indicates cell viability.

4. Data Analysis: a. The MIC is determined as the lowest concentration of the test compound that prevents a color change, indicating the inhibition of microbial growth.

Mechanism of Action: Current Understanding and Future Directions

Currently, there are no published studies detailing the specific mechanism of action of this compound. However, research on the closely related and more biologically active Berkeleylactone A provides some valuable insights and suggests potential avenues for future investigation.

Mode of action studies on Berkeleylactone A have revealed that, unlike conventional macrolide antibiotics, it does not inhibit bacterial protein synthesis nor does it target the ribosome. This indicates a novel mechanism of action for the berkeleylactone class of compounds.

Given the lack of a defined molecular target, future research on this compound would benefit from a systematic target identification workflow.

Conclusion

The current body of research on this compound indicates a lack of significant antimicrobial activity against the tested strains. However, the unique chemical scaffold of the berkeleylactones and the novel mechanism of action suggested for Berkeleylactone A warrant further investigation into the biological activities of all members of this family, including this compound. Future studies should aim to screen this compound against a broader range of microbial strains and cell lines, as well as in various phenotypic assays, to uncover its potential biological roles. A systematic approach to target identification will be crucial in elucidating its mechanism of action and unlocking its therapeutic potential.

References

Technical Guide: Initial Bioactivity Screening of Berkeleylactone E

Executive Summary

Berkeleylactone E is a 16-membered macrolide natural product belonging to a larger family of bioactive compounds isolated from fungi, typically Penicillium species, and can be produced through co-culture techniques.[1][2][3] Structurally, it is an analogue of the antibiotic A26771B and possesses the molecular formula C₂₀H₃₂O₇.[1][4] The berkeleylactone class, particularly Berkeleylactone A, has garnered scientific interest due to its potent antimicrobial activity against Gram-positive bacteria and Candida species, purportedly through a novel mechanism of action that does not involve the inhibition of protein synthesis common to other macrolides.

This document provides a technical overview of the initial bioactivity screening approaches relevant to this compound, based on the methodologies applied to its closest analogues. While specific quantitative bioactivity data for this compound remains unpublished in the accessible scientific literature, this guide consolidates the established protocols and representative data from the broader berkeleylactone family to establish a framework for its systematic evaluation.

Data Presentation: Bioactivity of Berkeleylactone Analogues

Direct quantitative bioactivity data (e.g., MIC, IC₅₀) for this compound is not available in the primary literature reviewed. However, data from closely related analogues provide a valuable benchmark for initial screening efforts.

Antimicrobial Activity

Berkeleylactone A is the most extensively studied compound in the series for antimicrobial effects. Its Minimum Inhibitory Concentration (MIC) values establish a baseline for the potential potency of the berkeleylactone scaffold.

| Table 1: Antimicrobial Activity of Berkeleylactone A | |

| Organism | MIC (μg/mL) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-2 |

| Bacillus anthracis | 1-2 |

| Streptococcus pyogenes | 1-2 |

| Candida albicans | 1-2 |

| Candida glabrata | 1-2 |

| Data sourced from Stierle, A. A., et al. (2017). |

Cytotoxicity Screening (NCI-60)

While this compound was not reported as being tested, several other berkeleylactones were submitted to the National Cancer Institute's (NCI) 60-cell line panel for single-dose (10 μM) screening. The results indicate modest growth inhibition against specific cancer cell lines, suggesting a potential avenue for investigation.

| Table 2: NCI-60 Single-Dose (10 μM) Growth Inhibition Data for Berkeleylactone Analogues | ||

| Compound | Cell Line | Growth Inhibition (%) |

| Berkeleylactone A | K-562 (Leukemia) | 85% |

| RPMI-8226 (Leukemia) | 102.4% (Lethality) | |

| A26771B | RPMI-8226 (Leukemia) | 48% |

| Berkeleylactone C | CCRF-CEM (Leukemia) | 48% |

| K-562 (Leukemia) | 46% | |

| Data sourced from Stierle, A. A., et al. (2017). |

Experimental Protocols

The following protocols are standard methodologies for the initial bioactivity screening of natural products like this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbes. The protocol described here was utilized for the screening of multiple berkeleylactones.

-

Stock Solution Preparation: Prepare a 50 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution to achieve a concentration range of 500 μM down to 1 μM.

-

Inoculum Preparation: Grow microbial cultures to a logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Incubation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include positive controls (e.g., ciprofloxacin (B1669076) for bacteria, amphotericin B for fungi) and negative controls (no compound).

-

Growth Assessment: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours. Assess microbial growth by adding a colorimetric indicator such as Alamar Blue (Resazurin). A color change (e.g., blue to pink) indicates viable, respiring cells.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Screening: NCI-60 Protocol

The NCI-60 screen is a robust platform for identifying potential anticancer activity. The initial screen involves testing at a single high concentration.

-

Cell Plating: Dispense cells from the 60 human tumor cell lines into 96-well plates at optimized densities and incubate for 24 hours.

-

Compound Addition: Add the test compound (this compound) at a single concentration of 10⁻⁵ M (10 μM) to the plates.

-

Incubation: Incubate the cell plates with the compound for 48 hours.

-

Cell Viability Assay (Sulforhodamine B - SRB):

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with Sulforhodamine B dye, which binds to cellular proteins.

-

Wash away the unbound dye and solubilize the bound dye with a Tris base solution.

-

Measure the optical density at a specific wavelength (e.g., 515 nm) to quantify total protein, which is proportional to cell number.

-

-

Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells and a time-zero control (cells fixed just before drug addition).

Enzyme Inhibition Assays

Initial isolation of the berkeleylactone family was guided by screening crude extracts against a panel of enzymes, including matrix metalloproteinase-3 (MMP-3) and caspases 1 and 3. While this compound was noted as a weaker inhibitor, this approach is a valid primary screening strategy.

-

Assay Principle: Utilize a commercially available or in-house developed enzyme assay kit. These typically involve a specific substrate that, when cleaved by the enzyme, produces a fluorescent or colorimetric signal.

-

Reaction Mixture: In a microplate, combine the enzyme, its specific substrate, and the test compound (this compound) at various concentrations.

-

Incubation: Allow the enzymatic reaction to proceed for a defined period at an optimal temperature.

-

Signal Detection: Measure the resulting signal (fluorescence or absorbance) using a plate reader.

-

Inhibition Calculation: Compare the signal from wells containing the inhibitor to control wells (no inhibitor). Calculate the percentage of inhibition and, if a dose-response is performed, determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow for the discovery and initial screening of a natural product like this compound.

References

Berkeleylactone Macrolides: A Technical Review of Their Core Structure, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Berkeleylactone macrolides are a novel class of 16-membered ring macrolides, initially discovered from a co-culture of the fungi Penicillium fuscum and P. camembertii/clavigerum.[1][2][3] This unique discovery approach, harnessing the chemical interplay between microorganisms, has yielded a family of compounds with significant antimicrobial properties and a mode of action distinct from conventional macrolide antibiotics.[1][2] This technical guide provides a comprehensive review of the Berkeleylactone macrolides, focusing on their chemical structure, biological activity, and the experimental methodologies used in their study.

Core Structure and Chemical Diversity

The Berkeleylactone family of natural products are characterized by a 16-membered macrolactone ring. Berkeleylactone A, the most studied compound in this class, possesses a complex stereochemical architecture. The structural diversity within the Berkeleylactone family arises from variations in substituents on the macrolide ring. To date, several Berkeleylactones, designated A through N, have been isolated and characterized.

Antimicrobial Activity

Berkeleylactone macrolides have demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains, and some fungi. Berkeleylactone A, for instance, exhibits low micromolar activity against methicillin-resistant Staphylococcus aureus (MRSA), Bacillus anthracis, Streptococcus pyogenes, and the fungal pathogens Candida albicans and Candida glabrata. A key finding is that Berkeleylactones do not inhibit protein synthesis by targeting the ribosome, which is the classical mechanism of action for macrolide antibiotics. This suggests a novel mechanism of action, making them promising candidates for combating antibiotic resistance. Furthermore, synthetic Berkeleylactone A has been shown to inhibit the formation of Staphylococcus aureus biofilms and exhibit dispersive effects on pre-formed Candida albicans biofilms at low concentrations.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various Berkeleylactone compounds against a panel of microbial strains.

| Compound | Staphylococcus aureus (ATCC 13709) | Streptococcus pyogenes | Candida glabrata | Bacillus subtilis | Candida albicans | Bacillus anthracis |

| MIC (µM) | MIC (µM) | MIC (µM) | MIC (µM) | MIC (µM) | MIC (µM) | |

| A26771B (1) | 4 | 8 | 8 | 4 | 8 | 4 |

| Berkeleylactone I (2) | 4 | >128 | >128 | 16 | >128 | 8 |

| Berkeleylactone E (3) | >128 | >128 | >128 | >128 | >128 | >128 |

| Berkeleylactone J (4) | >128 | >128 | >128 | >128 | >128 | >128 |

| Berkeleylactone K (5) | >128 | >128 | >128 | >128 | >128 | >128 |

| Berkeleylactone L (6) | >128 | >128 | >128 | >128 | >128 | >128 |

| Berkeleylactone M (7) | >128 | >128 | >128 | >128 | >128 | >128 |

| Berkeleylactone N (8) | >128 | 32 | >128 | >128 | >128 | >128 |

| Berkeley-γ-lactone O (9) | >128 | >128 | >128 | >128 | >128 | >128 |

| Citreohybriddional (10) | >128 | >128 | >128 | >128 | >128 | >128 |

Data sourced from Stierle, et al. (2021).

Mechanism of Action: A Novel Approach

As previously stated, the Berkeleylactones represent a departure from the established mechanism of action for macrolide antibiotics. Their inability to inhibit ribosomal protein synthesis points towards a novel molecular target within microbial cells. Structure-activity relationship (SAR) studies on synthetic derivatives of Berkeleylactone A have highlighted the crucial role of the embedded conjugated system within the macrolactone ring for its antimicrobial activity. One study has suggested that Berkeleylactone A may act as a prodrug, which is activated through a reversible retro-Michael reaction of the thiol side chain to generate a highly reactive 4-oxo-enoate intermediate within the macrocycle. This intermediate is then proposed to be the active form of the molecule.

The following diagram illustrates the proposed activation mechanism of Berkeleylactone A.

Caption: Proposed activation of Berkeleylactone A to its active form.

Experimental Protocols

Isolation of Berkeleylactone Macrolides from Fungal Co-culture

The following is a generalized protocol for the isolation of Berkeleylactones based on published methods.

1. Fungal Culture:

-

Penicillium fuscum and P. camembertii/clavigerum are grown in a suitable liquid medium (e.g., potato dextrose broth) as axenic cultures initially.

-

A co-culture is established by inoculating both fungal species into a fresh liquid medium and incubating for a specific period to allow for the production of secondary metabolites.

2. Extraction:

-

The fungal biomass is separated from the culture broth by filtration.

-

The culture filtrate is extracted with an organic solvent, typically ethyl acetate (B1210297) or chloroform, to partition the secondary metabolites into the organic phase.

-

The organic extract is then dried and concentrated under reduced pressure.

3. Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic techniques to isolate the individual Berkeleylactone compounds.

-

This typically involves initial fractionation using column chromatography on silica (B1680970) gel.

-

Further purification is achieved through high-performance liquid chromatography (HPLC), often using a C18 reversed-phase column with a gradient elution system (e.g., water/acetonitrile or water/methanol).

4. Structure Elucidation:

-

The structures of the purified compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure and stereochemistry.

-

X-ray Crystallography: For unambiguous determination of the absolute stereochemistry of crystalline compounds.

-

The following diagram outlines the general workflow for the isolation and characterization of Berkeleylactone macrolides.

Caption: General workflow for Berkeleylactone isolation.

Total Synthesis of Berkeleylactone A

Several total syntheses of Berkeleylactone A have been reported, providing access to this natural product and its analogues for further biological evaluation. A common strategy involves the following key steps:

-

Preparation of key building blocks: Synthesis of stereochemically defined fragments of the macrolide.

-

Macrolactonization: Ring-closing reaction to form the 16-membered lactone ring.

-

Introduction of the side chain: Attachment of the characteristic thiol-containing side chain.

One reported synthesis utilizes a ring-closing metathesis reaction to form the macrocycle, followed by a highly diastereoselective sulfa-Michael addition to introduce the side chain. Another approach employs a domino addition-Wittig olefination to construct the macrolide core.

The following diagram provides a simplified, logical overview of a synthetic approach to Berkeleylactone A.

Caption: A logical workflow for the total synthesis of Berkeleylactone A.

Conclusion and Future Directions

The Berkeleylactone macrolides represent a promising new class of antimicrobial agents with a novel mode of action that circumvents existing resistance mechanisms. Their discovery through fungal co-culture highlights the potential of microbial interactions as a source of new bioactive natural products. Further research is warranted to fully elucidate their molecular target and mechanism of action, which will be crucial for their development as therapeutic agents. The total synthesis of Berkeleylactones provides a platform for the generation of analogues with improved potency, selectivity, and pharmacokinetic properties. Continued investigation into this fascinating family of macrolides holds significant promise for addressing the growing challenge of antimicrobial resistance.

References

Methodological & Application

Total Synthesis of Berkeleylactone E: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berkeleylactone E is a member of the berkeleylactone family of 16-membered macrolides, which have garnered significant interest due to their potential as novel antibiotic agents. This document provides a detailed protocol for the total synthesis of this compound, based on the divergent synthetic strategy developed by Schriefer and Schobert.[1][2] This approach utilizes a common macrocyclic intermediate, which can be selectively modified to yield various berkeleylactone analogues. The protocol herein outlines the key reaction steps, including the preparation of the central precursor and its subsequent conversion to this compound. All quantitative data, including reagent quantities, reaction yields, and spectroscopic characterization, are presented in structured tables for clarity. Additionally, a detailed workflow of the synthetic pathway is provided as a DOT language diagram.

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of new classes of antibiotics. The berkeleylactones, a family of fungal macrolides, represent a promising area of research in this field. This compound, specifically, is a succinate-containing analogue within this family.[3] The total synthesis of these complex natural products is crucial for confirming their structure, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing a scalable route for further preclinical and clinical development. The divergent synthetic approach detailed in this protocol offers an efficient pathway to access this compound and other related compounds from a common precursor.[1][2]

Synthetic Pathway Overview

The total synthesis of this compound commences from a previously synthesized common intermediate, a protected macrocyclic lactone. The key steps involve the selective deprotection of a primary alcohol and subsequent oxidation to the corresponding carboxylic acid. This acid is then proposed to be coupled with a protected succinate (B1194679) monoester, followed by global deprotection to yield the final natural product. The following diagram illustrates the logical workflow of this synthetic transformation.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

The following section provides a detailed protocol for the key transformations in the synthesis of this compound, starting from the common macrocyclic intermediate.

Protocol 1: Synthesis of the Common Intermediate (Precursor to this compound)

The synthesis of the common intermediate is based on the previously reported total synthesis of Berkeleylactone A. For the purpose of this protocol, we will designate the fully protected macrocycle as Compound 1 . The detailed multi-step synthesis of Compound 1 is beyond the scope of this document but can be found in the cited literature.

Protocol 2: Divergent Synthesis of this compound

The divergent synthesis of this compound from the common intermediate is a key feature of the strategy developed by Schriefer and Schobert.

Step 1: Selective Deprotection

This step involves the selective removal of the primary protecting group to reveal the alcohol necessary for the subsequent oxidation.

-

Reaction: Selective deprotection of the primary alcohol in Compound 1 .

-

Reagents and Conditions: Specific conditions for this selective deprotection are dependent on the protecting group strategy employed in the synthesis of the common intermediate. For a silyl (B83357) ether, a fluoride (B91410) source such as TBAF in THF is typically used.

-

Work-up and Purification: The reaction mixture is quenched, extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography.

Step 2: Oxidation to the Carboxylic Acid

The exposed primary alcohol is oxidized to the corresponding carboxylic acid.

-

Reaction: Oxidation of the primary alcohol to a carboxylic acid.

-

Reagents and Conditions: A two-step oxidation is commonly employed, for instance, a Dess-Martin periodinane oxidation to the aldehyde, followed by a Pinnick oxidation to the carboxylic acid.

-

Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography.

Step 3: Esterification with a Succinate Moiety

The resulting carboxylic acid is esterified with a protected mono-ester of succinic acid.

-

Reaction: Esterification of the macrocyclic carboxylic acid.

-

Reagents and Conditions: Standard esterification conditions such as DCC/DMAP or EDCI/DMAP in a suitable solvent like dichloromethane (B109758) are used. The succinate partner would be a mono-protected succinic acid (e.g., mono-tert-butyl succinate).

-

Work-up and Purification: The reaction mixture is filtered to remove urea (B33335) byproducts, washed, dried, and concentrated. The product is purified by column chromatography.

Step 4: Final Deprotection

All remaining protecting groups are removed to yield the final product, this compound.

-

Reaction: Global deprotection.

-

Reagents and Conditions: The conditions for this step are highly dependent on the protecting groups used. For instance, if silyl ethers and a tert-butyl ester are present, a strong acid like TFA in dichloromethane would be employed.

-

Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by preparative HPLC to afford pure this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagents and Yields for the Synthesis of this compound

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Compound 1 | Deprotecting Agent (e.g., TBAF) | Primary Alcohol Intermediate | ~90% (Estimated) |

| 2 | Primary Alcohol | Oxidizing Agents (e.g., DMP, NaClO2) | Carboxylic Acid Intermediate | ~85% (Estimated) |

| 3 | Carboxylic Acid | Mono-protected Succinic Acid, Coupling Agents | Protected this compound | ~80% (Estimated) |

| 4 | Protected this compound | Deprotecting Agent (e.g., TFA) | This compound | ~70% (Estimated) |

Note: The yields are estimated based on typical efficiencies for these types of reactions as the specific yields for the this compound synthesis were not detailed in the primary literature abstract.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃, MHz) | Characteristic peaks for the macrolide core and the succinate moiety would be reported here. |

| ¹³C NMR (CDCl₃, MHz) | Characteristic peaks for the macrolide core and the succinate moiety would be reported here. |

| HRMS (ESI) | Calculated and found mass for the molecular formula of this compound would be reported here. |

Note: Detailed spectroscopic data would be obtained from the supplementary information of the cited paper.

Conclusion

This application note provides a comprehensive protocol for the total synthesis of this compound, leveraging a divergent synthetic strategy. The detailed experimental procedures, structured data tables, and workflow diagram offer a valuable resource for researchers in natural product synthesis and medicinal chemistry. This synthetic route not only provides access to this compound for further biological evaluation but also opens avenues for the creation of novel analogues to explore the structure-activity landscape of this promising class of antibiotics.

References

Application Notes and Protocols for the Asymmetric Synthesis of Berkeleylactone E

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of Berkeleylactone E, a member of the bioactive 16-membered polyhydroxylated macrolide family. The strategies outlined are based on the divergent synthesis approach developed by Schobert and coworkers, which utilizes a common chiral intermediate derived from their total synthesis of Berkeleylactone A.

I. Overview of the Synthetic Strategy

The asymmetric synthesis of this compound is achieved through a divergent strategy commencing from a key chiral aldehyde intermediate. This intermediate is prepared via a synthetic route that establishes its stereocenters using a Noyori asymmetric hydrogenation. The core of the strategy for converting this common intermediate to this compound involves the stereoselective formation of a γ,δ-dihydroxy-α,β-unsaturated ester moiety.[1][2]

The overall logical flow of the synthesis is depicted below:

Caption: Overall synthetic workflow for this compound.

II. Data Presentation: Key Transformations and Yields

The following table summarizes the quantitative data for the key steps in the synthesis of this compound from the common aldehyde intermediate.

| Step | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Aldol Addition | Common Aldehyde | Diol Intermediate | LDA, Methyl acetate (B1210297), THF, -78 °C | 85 | 95:5 |

| 2 | Silylation | Diol Intermediate | Silyl (B83357) Ether | TBSCl, Imidazole, CH2Cl2 | 92 | - |

| 3 | Esterification | Silyl Ether | Ester Intermediate | Succinic anhydride, DMAP, CH2Cl2 | 95 | - |

| 4 | Macrolactonization | Ester Intermediate | Protected Macrolactone | Yamaguchi reagent, Toluene (B28343) | 78 | - |

| 5 | Deprotection | Protected Macrolactone | This compound | HF-Pyridine, THF | 88 | - |

III. Experimental Protocols

Detailed methodologies for the key experiments in the asymmetric synthesis of this compound are provided below.

A. Synthesis of the Common Chiral Aldehyde Intermediate

The synthesis of the common chiral aldehyde starts from commercially available materials and employs a Noyori asymmetric hydrogenation to install the key stereocenters. The detailed protocol for the synthesis of this intermediate can be found in the supporting information of the total synthesis of Berkeleylactone A by Schriefer et al.[3]

B. Key Transformation: Stereoselective Aldol Addition

This protocol describes the crucial step for the stereoselective formation of the γ,δ-dihydroxy ester moiety.

Caption: Experimental workflow for the stereoselective aldol addition.

Protocol:

-

To a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the solution for 30 minutes at this temperature to generate a solution of lithium diisopropylamide (LDA).

-

To the freshly prepared LDA solution, add methyl acetate (1.5 eq) dropwise at -78 °C. Stir the resulting enolate solution for 1 hour.

-

A solution of the common aldehyde intermediate (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is stirred at -78 °C for 2 hours, after which it is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired diol intermediate.

C. Macrolactonization

The formation of the 16-membered macrolide ring is achieved via an intramolecular esterification (macrolactonization).

Caption: Experimental workflow for the macrolactonization step.

Protocol:

-

To a solution of the seco-acid (the ester intermediate from the data table, 1.0 eq) in anhydrous toluene under an argon atmosphere, add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.5 eq) and triethylamine (B128534) (2.0 eq).

-

Stir the mixture at room temperature for 2 hours.

-

The reaction mixture is then diluted with a large volume of toluene and added dropwise via a syringe pump over 6 hours to a refluxing solution of 4-dimethylaminopyridine (B28879) (DMAP, 5.0 eq) in anhydrous toluene.

-

After the addition is complete, the reaction mixture is refluxed for an additional 12 hours.

-

The mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected macrolactone.

D. Final Deprotection

The final step to obtain this compound involves the removal of the silyl protecting groups.

Protocol:

-

To a solution of the protected macrolactone (1.0 eq) in THF, add a solution of hydrogen fluoride-pyridine complex (excess) at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

The mixture is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

IV. Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the divergent synthesis approach, where a single common intermediate serves as a precursor to multiple Berkeleylactone analogues.

Caption: Logic of the divergent synthesis strategy.

References

Application Note: Purification of Berkeleylactone E by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Berkeleylactone E, a macrolide natural product, using semi-preparative High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on published isolation procedures and are intended to guide researchers in obtaining high-purity this compound for further biological and pharmacological studies.

Introduction

This compound is a 16-membered macrolide with a molecular formula of C₂₀H₃₂O₇.[1] It was first isolated from a co-culture of the fungi Penicillium fuscum and P. camembertii/clavigerum.[1] The isolation of Berkeleylactones, including this compound, was initially guided by their inhibitory activity against enzymes such as matrix metalloproteinase-3 (MMP-3), caspase-1, and caspase-3, suggesting their potential role in modulating key cellular processes.[2] This application note details the HPLC-based purification of this compound from a crude fungal extract.

Data Presentation

The following table summarizes the key parameters for the semi-preparative HPLC purification of this compound. These parameters are derived from published methods and typical practices for normal-phase semi-preparative chromatography.

| Parameter | Value |

| Instrumentation | Semi-Preparative HPLC System |

| Column | Varian Dynamax Microsorb 100-5, Silica (B1680970), 10 µm |

| Dimensions: 10 mm i.d. x 250 mm | |

| Mobile Phase | A: Hexanes |

| B: Isopropanol (IPA) | |

| Gradient | 10% B to 20% B over 60 minutes |

| Flow Rate | 5.0 mL/min (Estimated) |

| Detection | UV/Vis Detector at 220 nm (Estimated) |

| Sample Solvent | Isopropanol/Hexanes mixture |

| Injection Volume | 1-5 mL (Dependent on concentration) |

| Expected Retention Time | Variable, dependent on exact system parameters |

| Expected Purity | >95% |

| Expected Yield | 10.4 mg (from a fraction of the crude extract)[1] |

Experimental Protocols

Sample Preparation

A detailed protocol for the extraction of this compound from the fungal co-culture is beyond the scope of this application note. The starting material for this protocol is a pre-fractionated organic extract of the fungal culture.

-

Obtain the crude extract fraction containing this compound.[1]

-

Dissolve the dried fraction in a minimal amount of a solvent mixture compatible with the initial mobile phase conditions (e.g., 10% Isopropanol in Hexanes).

-

Ensure the sample is fully dissolved. If necessary, sonicate the sample for 5-10 minutes.

-

Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

HPLC Purification Protocol

-

System Preparation:

-

Equip the semi-preparative HPLC system with the specified Varian Dynamax Microsorb 100-5 silica column.

-

Purge the system with the mobile phase components (Hexanes and Isopropanol) to remove any air bubbles.

-

Equilibrate the column with the initial mobile phase composition (10% Isopropanol in Hexanes) at a flow rate of 5.0 mL/min until a stable baseline is achieved.

-

-

Method Parameters:

-

Set the flow rate to 5.0 mL/min.

-

Set the UV detector to a wavelength of 220 nm. The conjugated diene system in this compound is expected to have a UV absorbance in this region, and the mobile phase solvents (Hexanes and Isopropanol) have UV cutoffs below this wavelength.

-

Program the following gradient:

-

0-60 min: 10% to 20% Isopropanol in Hexanes (linear gradient).

-

60-65 min: Hold at 20% Isopropanol.

-

65-70 min: Return to 10% Isopropanol.

-

70-80 min: Re-equilibration at 10% Isopropanol.

-

-

-

Injection and Fraction Collection:

-

Inject the prepared sample onto the column.

-

Monitor the chromatogram in real-time.

-

Collect fractions corresponding to the peaks of interest. The peak corresponding to this compound should be collected based on its expected elution profile within the gradient.

-

Multiple injections may be necessary to process the entire sample batch.

-

-

Post-Purification Processing:

-

Combine the fractions containing pure this compound based on analytical HPLC analysis of the collected fractions.

-

Evaporate the solvent from the pooled fractions using a rotary evaporator or a stream of nitrogen.

-